
Benzyl 4-aminobenzylcarbamate
概要
説明
Synthesis Analysis
The synthesis of compounds related to Benzyl 4-aminobenzylcarbamate often involves the formation of complex structures through various chemical reactions. For example, the synthesis of oligo-4-[(2-hydroxybenzylidene)amino]benzoic acid using oxidative polycondensation highlights the complexity and creativity in synthesizing related compounds. The process uses oxidants like air O2, H2O2, and NaOCl in aqueous alkaline medium, achieving different yields based on the oxidant used (Kaya & Bilici, 2006).
Molecular Structure Analysis
The molecular structure of Benzyl 4-aminobenzylcarbamate-related compounds can be elucidated using techniques like X-ray diffraction, NMR, and IR spectroscopy. For instance, the molecular structure of 4-({(Z)-5-[(Z)-3-Ethoxy-4-hydroxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid dimethylformamide monosolvate was analyzed, revealing a planar thiazolidine moiety inclined at a specific angle to the 4-aminobenzoic acid fragment, indicating the intricate molecular arrangements these compounds can exhibit (Kosma, Selzer, & Mereiter, 2012).
Chemical Reactions and Properties
Chemical reactions involving Benzyl 4-aminobenzylcarbamate and its derivatives are diverse, including cyclization, aminocarbonylation, and multicomponent reactions. For example, the cyclization of substituted phenyl N-(2-hydroxybenzyl)carbamates to 4H-1,3-benzoxazin-2(3H)-ones demonstrates the reactivity and potential transformations these compounds can undergo (Mindl, Hrabík, Štěrba, & Kaválek, 2000).
Physical Properties Analysis
The physical properties of Benzyl 4-aminobenzylcarbamate-related compounds, such as solubility, thermal stability, and conductivity, are crucial for their application in various fields. The study on the synthesis, characterization, thermal stability, and conductivity of oligo-4-[(2-hydroxybenzylidene)amino]benzoic acid provides insights into these aspects, showing higher stability against thermal decomposition and semiconductor behavior (Kaya & Bilici, 2006).
Chemical Properties Analysis
Investigating the chemical properties, including reactivity with other chemicals and stability under various conditions, is essential for understanding and utilizing Benzyl 4-aminobenzylcarbamate and its derivatives. The reaction mechanisms, influenced by substituents on the benzene ring and solvents, play a critical role in determining the product's structure and its applications (Mindl, Hrabík, Štěrba, & Kaválek, 2000).
科学的研究の応用
- Pest Control
- Application : Benzyl Alcohol and Benzyl Benzoate have been investigated for their insecticidal activity against the Red Flour Beetle .
- Method : The study used different assays (impregnated-paper, contact toxicity, fumigant, and repellency assays) to test the insecticidal effect .
- Results : Benzyl Alcohol had a significant insecticidal effect, with the LC50 achieved at a lower concentration in the direct-contact toxicity test (1.77%) than in the impregnated-paper assay (2.63%). Benzyl Benzoate showed significant effects in the direct-contact toxicity test, with an LC50 of 3.114%, and a lower toxicity in the impregnated-paper assay, with an LC50 of 11.75% .
-
Chemical Synthesis
- Application : Benzyl carbamates are used in organic synthesis as protecting groups for amines . They can be installed and removed under relatively mild conditions .
- Method : One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group. It can be removed with strong acid (trifluoroacetic acid) or heat .
- Results : The use of these protecting groups allows for the synthesis of complex molecules without unwanted side reactions .
-
Transcarbamation and Amidation
- Application : Benzyl carbamates can be used in transcarbamation and amidation reactions .
- Method : A study described a method for transcarbamation and conversion of benzyl carbamates to amide using potassium carbonate in alcohols under heating conditions .
- Results : This method provides an efficient conversion of benzyl carbamates to amides .
- Peptide Synthesis
- Application : Benzyl carbamates are used in peptide synthesis as protecting groups for amines . They are essential for the synthesis of peptides .
- Method : One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group. It can be removed with strong acid (trifluoroacetic acid) or heat .
- Results : The use of these protecting groups allows for the synthesis of complex peptides without unwanted side reactions .
特性
IUPAC Name |
benzyl N-[(4-aminophenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c16-14-8-6-12(7-9-14)10-17-15(18)19-11-13-4-2-1-3-5-13/h1-9H,10-11,16H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YILCBSAIBMIFQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373868 | |
| Record name | 4-N-Cbz-Aminomethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-aminobenzylcarbamate | |
CAS RN |
168050-39-3 | |
| Record name | Phenylmethyl N-[(4-aminophenyl)methyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168050-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-N-Cbz-Aminomethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, N-[(4-aminophenyl)methyl]-, phenylmethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6R,7AS)-6-hydroxy-2-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B64572.png)

![3H-Imidazo[4,5-b]pyridin-3-ol](/img/structure/B64574.png)
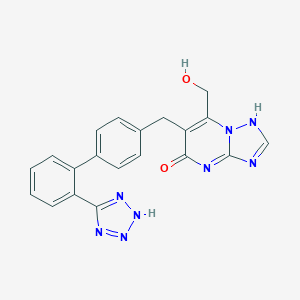
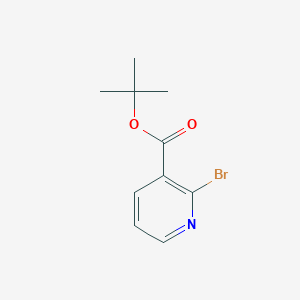
![(E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride](/img/structure/B64583.png)
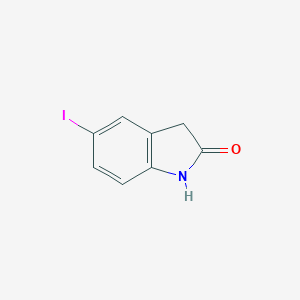
![Decanamide, N-[(1R,2R)-2-hydroxy-2-phenyl-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B64592.png)
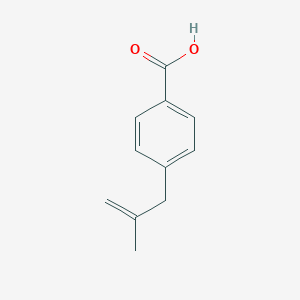
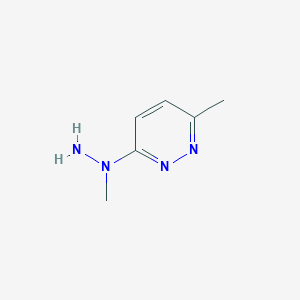
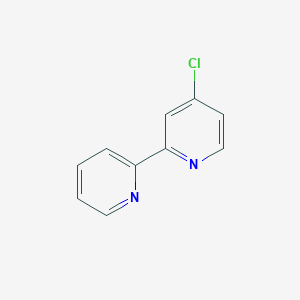
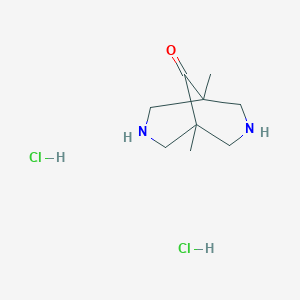
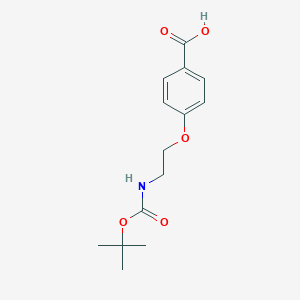
![N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B64601.png)